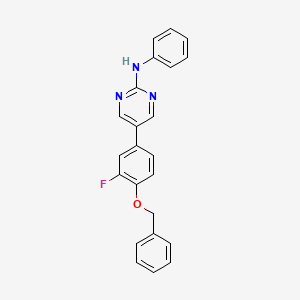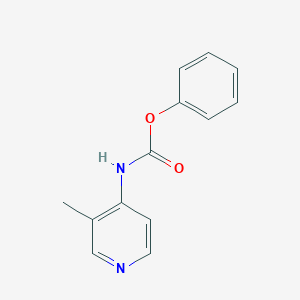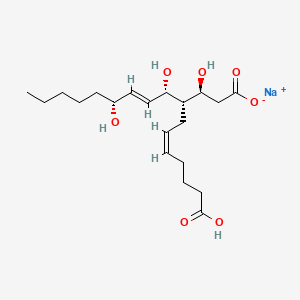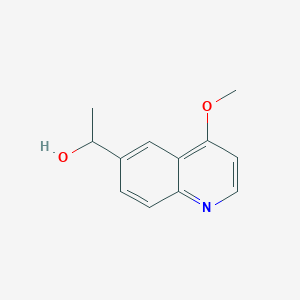
1-(4-Methoxyquinolin-6-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyquinolin-6-yl)ethanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 4-position and an ethanol group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Methoxyquinolin-6-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of 4-methoxyquinoline with ethylene oxide under basic conditions. The reaction typically proceeds at elevated temperatures and requires a catalyst such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
化学反应分析
Types of Reactions
1-(4-Methoxyquinolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the quinoline ring.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: 1-(4-Methoxyquinolin-6-yl)acetaldehyde or 1-(4-Methoxyquinolin-6-yl)acetic acid.
Reduction: Tetrahydro-1-(4-methoxyquinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-(4-Methoxyquinolin-6-yl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Methoxyquinolin-6-yl)ethanol involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may also inhibit enzymes involved in critical biological pathways, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
相似化合物的比较
1-(4-Methoxyquinolin-6-yl)ethanol can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used to treat malaria and autoimmune diseases.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and ethanol groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-(4-methoxyquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-3-4-11-10(7-9)12(15-2)5-6-13-11/h3-8,14H,1-2H3 |
InChI 键 |
WGAKUYKDQDCOSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=CN=C2C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


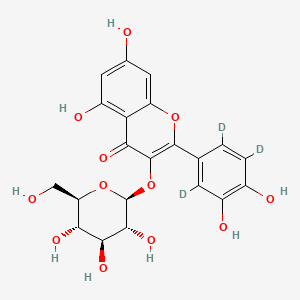
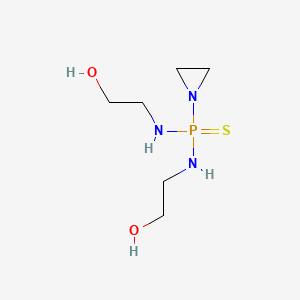
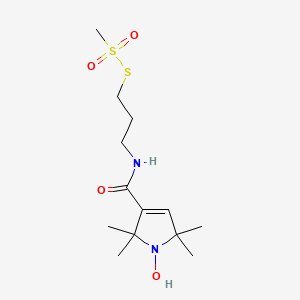



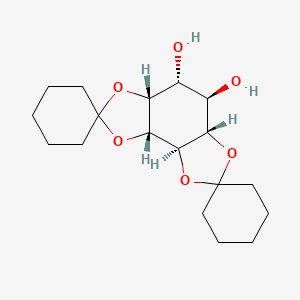

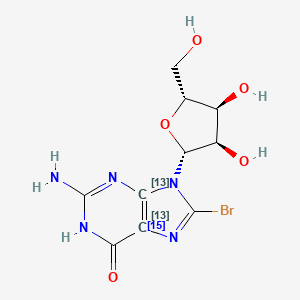
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
